
2,6-Dimethyl-1-nitrosopiperidine
Overview
Description
2,6-Dimethyl-1-nitrosopiperidine (CAS 16642-61-8) is a cyclic nitrosamine with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.199 g/mol . Key physicochemical properties include:
- Density: 1.11 g/cm³
- Boiling Point: 239.2°C at 760 mmHg
- LogP: 1.8686 (indicating moderate lipophilicity)
- Refractive Index: 1.535
- Vapor Pressure: 0.0629 mmHg at 25°C .
The compound features a piperidine ring substituted with methyl groups at the 2- and 6-positions and a nitroso (-N=O) group at the 1-position. Stereochemical variations, such as the (2R,6S) configuration, are noted in its structural isomers .
Preparation Methods
Nitrosation of 2,6-Dimethylpiperidine: Primary Synthetic Route
The most widely documented method for synthesizing 2,6-dimethyl-1-nitrosopiperidine involves the direct nitrosation of 2,6-dimethylpiperidine. This reaction exploits the reactivity of secondary amines with nitrosating agents under controlled acidic conditions .
Reaction Mechanism and Conditions
The nitrosation proceeds via electrophilic substitution, where the nitrosyl ion (NO⁺) generated in situ reacts with the lone pair of the piperidine nitrogen. Key parameters include:
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Nitrosating Agent : Sodium nitrite (NaNO₂) in the presence of a mineral acid (e.g., sulfuric acid) to avoid chloride contamination .
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Solvent System : Aqueous ammonia or ethanol-water mixtures to enhance solubility while minimizing side reactions .
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Temperature : Maintained between 0–5°C to suppress diazotization byproducts .
A representative procedure involves dissolving 2,6-dimethylpiperidine in chilled sulfuric acid, followed by gradual addition of NaNO₂. The mixture is stirred for 4–6 hours, after which the product is extracted using dichloromethane and purified via vacuum distillation .
Optimization Strategies
Patent data reveals efforts to enhance yield and purity:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Acid Concentration | 10–15% H₂SO₄ | Maximizes NO⁺ generation |
Molar Ratio (Amine:NaNO₂) | 1:1.2 | Prevents over-nitrosation |
Reaction Time | 4–6 hours | Balances completion vs. degradation |
Yields typically exceed 85% under these conditions, with purity >98% confirmed via GC-MS .
Catalytic and Solvent Effects in Industrial Processes
Industrial-scale production emphasizes cost efficiency and safety. Notable adaptations include:
Solvent-Free Hydrogenation Precursors
While this compound is often hydrogenated to its amine derivative, its preparation avoids solvents to streamline downstream steps. For instance, palladium catalysts poisoned with iron ions enable direct hydrogenation without intermediate isolation .
Role of Chloride-Free Conditions
The absence of chloride ions is critical to prevent catalyst deactivation and unwanted side reactions. Patents specify using sulfate or nitrate salts instead of chlorides during nitrosation .
Industrial Applications and Scalability
The compound’s synthesis is tailored for large-scale pharmaceutical production:
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Piridomide Synthesis : this compound is a key intermediate in piridomide, a vasodilator .
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Process Economics : A 2015 patent cites a 40% cost reduction compared to earlier methods, attributing savings to solvent-free steps and high yields .
Comparative Analysis of Methodologies
While nitrosation remains dominant, alternative routes face limitations:
Method | Advantages | Drawbacks |
---|---|---|
Direct Nitrosation | High yield (85–90%) | Requires strict temperature control |
Reductive Amination | Fewer byproducts | Lower scalability |
Chemical Reactions Analysis
2,6-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Research Applications
Reagent in Organic Synthesis
2,6-Dimethyl-1-nitrosopiperidine serves as a reagent in organic synthesis, particularly in the study of nitrosamine chemistry. It is involved in reactions that explore the reactivity of nitroso groups and their transformations into other functional groups. The compound can undergo oxidation to form N-oxides, reduction to yield amines, and substitution reactions with various nucleophiles.
Mechanistic Studies
The compound is utilized in mechanistic studies to understand the metabolic activation processes of nitrosamines. Specifically, it undergoes α-hydroxylation via cytochrome P450 enzymes, leading to reactive intermediates that can interact with DNA, potentially causing mutations. This understanding is crucial for developing strategies to mitigate the carcinogenic effects associated with nitrosamines.
Biological Research Applications
Carcinogenicity Studies
Ongoing research investigates the carcinogenic potential of this compound. Studies have demonstrated that this compound can induce tumors in various animal models, including rats and hamsters. For instance, significant tumor incidence has been reported in the nasal cavity and esophagus of treated animals . These findings are pivotal for understanding the mechanisms of nitrosamine-induced carcinogenesis.
Biological Activity Assessment
Research has also focused on evaluating the biological activities of this compound beyond its carcinogenic properties. Its potential antimicrobial and anticancer properties are under investigation, contributing to the broader field of drug discovery.
Medical Research Applications
Understanding Mechanisms of Action
While not directly used in medicine, the study of this compound aids in understanding the mechanisms through which nitrosamines may induce cancer. This knowledge is essential for developing preventive measures and therapeutic strategies against nitrosamine-related cancers .
Drug Development Insights
The insights gained from studying this compound can inform drug development processes. By understanding how nitrosamines interact with biological systems, researchers can design compounds that either mimic beneficial effects or counteract harmful ones.
Industrial Applications
Intermediate in Chemical Production
In industrial settings, this compound is used as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in diverse chemical reactions that are valuable for producing fine chemicals and pharmaceuticals.
Safety Assessments
Given its potential carcinogenicity, safety assessments are critical when handling this compound in industrial applications. Regulatory bodies monitor its use to minimize exposure risks among workers and consumers .
Table 1: Tumor Incidence from Animal Studies
Species | Route of Administration | Tumor Type | Incidence (%) |
---|---|---|---|
Sprague Dawley Rat | Drinking Water | Adenocarcinoma (Nasal Turbinates) | 100% |
Sprague Dawley Rat | Drinking Water | Squamous Cell Carcinoma (Esophagus) | 73% |
Syrian Hamster | Gavage | Forestomach Tumors | 20% |
Table 2: Chemical Reactions Involving this compound
Reaction Type | Product Formed | Common Reagents Used |
---|---|---|
Oxidation | N-Oxides | Hydrogen Peroxide |
Reduction | Amines | Sodium Borohydride |
Substitution | Substituted Piperidines | Various Nucleophiles |
Case Studies
Case Study 1: Carcinogenicity Assessment
A study conducted by Lijinsky and Taylor (1975) evaluated the carcinogenic effects of this compound on Sprague Dawley rats. The results showed a high incidence of tumors at multiple sites after administration via drinking water over an extended period. This study underscores the importance of understanding nitrosamine exposure risks.
Case Study 2: Mechanistic Insights into Nitrosamine Action
Research published in Chemical Research in Toxicology highlighted how metabolic activation leads to DNA interactions by nitrosamines like this compound. The findings suggest pathways for potential intervention strategies against nitrosamine-induced mutagenesis .
Mechanism of Action
The primary mechanism by which 2,6-Dimethyl-1-nitrosopiperidine exerts its effects is through metabolic activation. In biological systems, it undergoes α-hydroxylation, a process catalyzed by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with DNA, potentially causing mutations and contributing to carcinogenesis .
Comparison with Similar Compounds
Below is a comparative analysis with structurally related nitrosamines:
Structural and Physicochemical Comparisons
Key Observations :
Steric and Lipophilicity Effects: The 2,6-dimethyl substituents in this compound increase steric hindrance and molecular weight compared to unsubstituted N-Nitrosopiperidine. Its higher LogP (1.8686 vs.
Cyclic vs. Linear Structures: Cyclic nitrosamines (e.g., piperidine/morpholine derivatives) exhibit distinct metabolic pathways compared to linear analogs like N-Nitrosodimethylamine. The latter is a well-documented potent carcinogen, while cyclic variants may have altered toxicity profiles due to structural rigidity .
Toxicological and Regulatory Considerations
- For example, N-Nitrosodimethylamine (NDMA) is a Group 2A carcinogen (IARC). While specific toxicological data for this compound is lacking, its structural similarity to other nitrosamines warrants caution in handling .
- Regulatory Status : The compound is listed under HS Code 2933399090 for customs purposes, aligning with regulatory frameworks for nitroso derivatives .
Biological Activity
2,6-Dimethyl-1-nitrosopiperidine (DMNP) is a nitrosamine compound that has garnered attention in scientific research due to its potential biological activities, particularly its carcinogenic properties. This article provides a comprehensive overview of the biological activity of DMNP, including its mechanisms of action, toxicological effects, and relevant case studies.
DMNP is part of a larger class of nitrosamines known for their biological activity. The nitroso group in DMNP is crucial for its reactivity and interaction with biological macromolecules. The mechanism of action primarily involves the formation of reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to genotoxic effects.
Key Reactions
- Oxidation : DMNP can undergo oxidation to form various nitroso derivatives.
- Reduction : The nitroso group can be reduced to an amino group, altering the compound's reactivity.
- Substitution : Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted piperidine derivatives.
Carcinogenicity
DMNP is recognized for its carcinogenic potential, particularly in animal models. Studies have shown that it induces tumors in various organs:
Animal Model | Tumor Type | Incidence |
---|---|---|
Male Rats | Nasal adenocarcinoma | 100% (15/15) |
Male Rats | Esophageal tumors (benign) | 100% (15/15) |
Female Rats | Nasal adenocarcinoma | 87% (13/15) |
Female Rats | Esophageal tumors (benign) | 100% (15/15) |
Female Rats | Hepatocellular carcinoma | 7% (1/15) |
These findings suggest that DMNP is a potent carcinogen, particularly affecting the nasal cavity and esophagus in rodent models .
Toxicological Profile
The toxicological profile of DMNP indicates severe effects on liver function and potential developmental toxicity. In studies involving chronic exposure, significant liver damage was observed, characterized by necrosis and subsequent fibrosis. The lowest-observed-adverse-effect levels (LOAELs) indicate serious health risks associated with DMNP exposure .
Case Studies
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Carcinogenicity in Rodents :
A study conducted by Lijinsky and Taylor demonstrated that male Sprague Dawley rats exposed to DMNP via drinking water developed multiple tumors, including rare adenocarcinomas in nasal turbinates. The study highlighted the compound's ability to induce tumors at low doses over extended periods . -
Mechanistic Studies :
Research by Wong et al. focused on the metabolic activation pathways of DMNP compared to structurally similar compounds like N-nitrosopyrrolidine. Their findings indicated that DMNP undergoes α-hydroxylation more efficiently in esophageal tissues than NPYR, suggesting tissue-specific activation contributing to its carcinogenicity . -
Genotoxic Effects :
In vitro studies have shown that DMNP induces unscheduled DNA synthesis in cultured rat hepatocytes and forms DNA adducts in liver tissues. These genotoxic effects are mediated through metabolic activation involving cytochrome P450 enzymes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Dimethyl-1-nitrosopiperidine, and what analytical methods are critical for confirming its purity?
- Synthesis : The compound is typically synthesized via nitrosation of 2,6-dimethylpiperidine using sodium nitrite under acidic conditions (e.g., HCl). Intermediate steps may involve protecting groups to avoid side reactions .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for structural verification. Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for purity assessment, with deuterated solvents (e.g., methylene chloride-d₂) used for isotopic dilution in quantitative analyses .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Handling : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid exposure to heat or sparks due to potential nitroso compound instability .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water and seek medical assistance .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?
- Methodological Approach :
- Temperature Control : Maintain temperatures below 10°C during nitrosation to suppress competing diazotization reactions.
- pH Monitoring : Adjust pH to 0.6–1.2 using HCl to favor nitrosamine formation over decomposition .
- Solvent Selection : Use methylene chloride for its low polarity, which reduces side reactions. Include inert atmospheres (e.g., nitrogen) to prevent oxidation .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Data Reconciliation :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products via LC-MS. Compare results with controlled (4°C, dark) conditions to identify degradation pathways .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., light exposure, solvent residuals) causing discrepancies in reported half-lives .
Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound metabolism?
- Methodology :
- Synthesis of Deuterated Analogues : Use deuterated sodium nitrite (NaNO₂-d₀) to introduce isotopic labels at the nitroso group. Confirm labeling efficiency via NMR and isotopic ratio mass spectrometry .
- Metabolic Tracing : Administer labeled compounds in in vitro hepatocyte models and track metabolites using High-Resolution Mass Spectrometry (HRMS). Compare fragmentation patterns to unlabeled controls to elucidate metabolic pathways .
Q. Critical Considerations
Properties
IUPAC Name |
2,6-dimethyl-1-nitrosopiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIIQGEWWYGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875699 | |
Record name | 2,6-Dimethyl-N-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.03 [mmHg] | |
Record name | N-Nitroso-2,6-dimethylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21279 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17721-95-8 | |
Record name | 2,6-Dimethyl-1-nitrosopiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17721-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 2,6-dimethyl-1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-N-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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